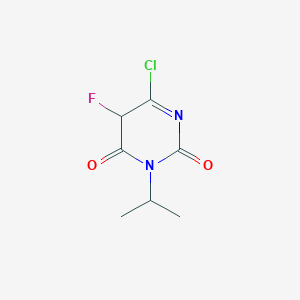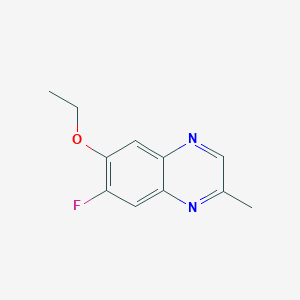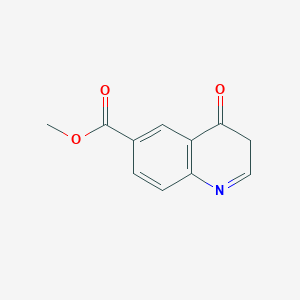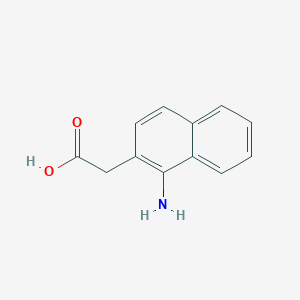
6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of chlorine and fluorine atoms, as well as an isopropyl group attached to the tetrahydropyrimidine ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-4-fluoro-2-isopropyl-3-oxobutanoic acid with urea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.
Aplicaciones Científicas De Investigación
6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-6-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
- 6-Chloro-5-fluoro-3-(methyl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
- 6-Chloro-5-fluoro-3-(ethyl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the isopropyl group, contributes to its unique reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H8ClFN2O2 |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-3-propan-2-yl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3-4H,1-2H3 |
Clave InChI |
OMUVGWBALOYSKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(C(=NC1=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)


![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)

![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)





![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
